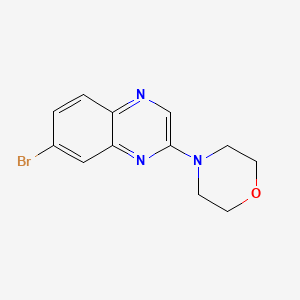
4-(7-Bromoquinoxalin-2-yl)morpholine
Vue d'ensemble
Description
“4-(7-Bromoquinoxalin-2-yl)morpholine” is a chemical compound with the molecular formula C12H12BrN3O . It is used in the synthesis of various specialty chemicals .
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent literature . A specific synthesis method for “4-(7-Bromoquinoxalin-2-yl)morpholine” is not available in the retrieved papers.Molecular Structure Analysis
The molecular weight of “4-(7-Bromoquinoxalin-2-yl)morpholine” is 294.15 . Further details about its molecular structure are not available in the retrieved papers.Chemical Reactions Analysis
A reaction involving “4-(7-Bromoquinoxalin-2-yl)morpholine” has been described where it reacts with N-(3-hydroxyphenyl)pivalamide in DMF to form a urea derivative . More detailed information about its chemical reactions is not available in the retrieved papers.Applications De Recherche Scientifique
Cytotoxic and Anticancer Properties
- A study explored the cytotoxic effects of various 4-anilinoquinazolines, including derivatives substituted with bromine and morpholine. These compounds demonstrated significant inhibition of tumor cell growth, highlighting their potential in anticancer applications. Particularly, certain derivatives induced necrosis in tumor cells and exhibited antiprotease effects, which could contribute to their anticancer properties (Jantová et al., 2001).
Synthesis and Biological Screening
- Research on the synthesis of benzoquinazolinones revealed that 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives showed interesting anticancer activities when screened against A549 and HT29 cell lines. This finding indicates the potential of morpholine derivatives in developing new anticancer agents (Nowak et al., 2014).
DNA Binding and Photophysical Analyses
- A study synthesized 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines and analyzed their photophysical properties. The derivatives showed strong interactions with ct-DNA, suggesting potential applications in DNA-targeted therapies or diagnostics (Bonacorso et al., 2018).
Antimycobacterial Activity
- A series of novel morpholine coupled dihydroquinolines were synthesized and evaluated for their antimycobacterial activity. Two derivatives were identified as potent antitubercular agents, which could be significant in the development of new treatments for tuberculosis (Marvadi et al., 2019).
Synthesis of Potent Antimicrobials
- Research on the synthesis of 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine highlighted its utility in creating potent antimicrobials, including arecoline derivatives and other compounds with potential medical applications (Kumar et al., 2007).
Mécanisme D'action
Target of Action
It is known to be a key intermediate in the synthesis of erdafitinib , a drug that targets the fibroblast growth factor receptor (FGFR) .
Mode of Action
As an intermediate in the synthesis of Erdafitinib, it may contribute to the overall inhibitory action of the drug on FGFR .
Biochemical Pathways
As an intermediate in the synthesis of erdafitinib, it may indirectly influence the fgfr signaling pathway .
Pharmacokinetics
Its boiling point is predicted to be 4451±450 °C , which may influence its pharmacokinetic properties.
Result of Action
As an intermediate in the synthesis of Erdafitinib, it may contribute to the overall therapeutic effects of the drug, which include inhibition of FGFR and potential anti-cancer effects .
Action Environment
It is recommended to be stored at 2-8°c , indicating that temperature may affect its stability.
Propriétés
IUPAC Name |
4-(7-bromoquinoxalin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c13-9-1-2-10-11(7-9)15-12(8-14-10)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPUONDOWMMGGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C3C=CC(=CC3=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693640 | |
| Record name | 7-Bromo-2-(morpholin-4-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
916811-87-5 | |
| Record name | 7-Bromo-2-(morpholin-4-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

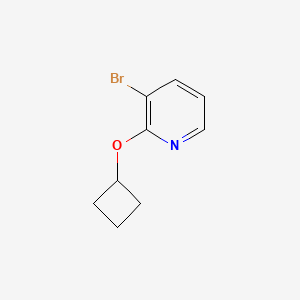

![2-(2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1523465.png)
![2-[(3-Bromophenyl)methyl]-4-methanesulfonylbutanoic acid](/img/structure/B1523469.png)
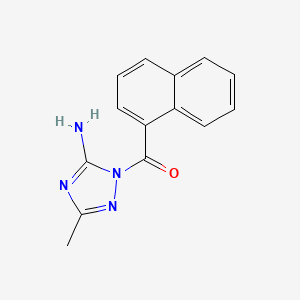
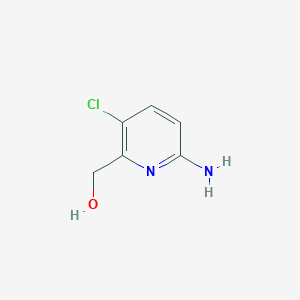
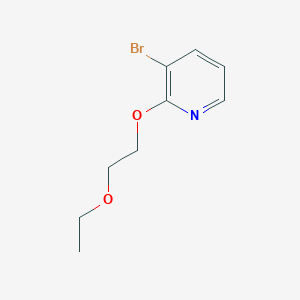
![{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride](/img/structure/B1523474.png)

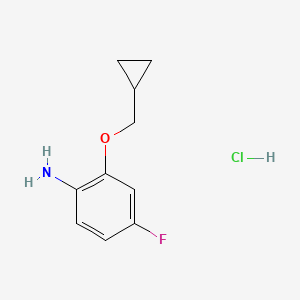
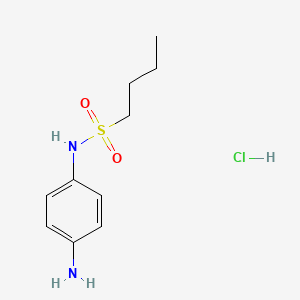
![2-(3-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1523479.png)
![2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1523481.png)
